
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-1-methyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-1-methyl-, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields such as chemistry, biology, and medicine. This compound is often used as a reagent in chemical reactions and has significant importance in scientific research.
准备方法
The synthesis of 1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-1-methyl-, hydrochloride involves several steps. One common method includes the reaction of 1-naphthylamine with formaldehyde and dimethylamine under specific conditions. The reaction is typically carried out in an acidic medium to facilitate the formation of the hydrochloride salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-1-methyl-, hydrochloride undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The primary products are reduced forms of the naphthalene ring.
Substitution: Substitution reactions often involve halogenation or nitration, where halogens or nitro groups replace hydrogen atoms on the naphthalene ring. Common reagents include halogens (e.g., chlorine, bromine) and nitric acid.
科学研究应用
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-1-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the determination of isocyanates in air by UV or fluorescence detection. It is also involved in the synthesis of key intermediates required for the production of various pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine neurotransmitters.
Medicine: It plays a role in the development of drugs and therapeutic agents, especially those targeting neurological conditions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-1-methyl-, hydrochloride involves its interaction with specific molecular targets. It primarily affects amine neurotransmitter pathways by acting as a ligand for certain receptors. This interaction can modulate the activity of neurotransmitters, leading to various physiological effects. The compound’s structure allows it to bind to these receptors with high affinity, influencing their function and signaling pathways.
相似化合物的比较
1-Naphthaleneethylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-1-methyl-, hydrochloride can be compared with other similar compounds such as:
1-Naphthalenemethylamine hydrochloride: This compound has a similar structure but lacks the tetrahydro and dimethyl groups. It is used in similar applications but may have different reactivity and binding properties.
1,2,3,4-Tetrahydro-1-naphthylamine: This compound is similar but does not have the N,N-dimethyl and 1-methyl groups.
2-(1-Naphthyl)ethylamine hydrochloride: This compound has a different substitution pattern on the naphthalene ring and is used in various chemical and industrial applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable in diverse research and industrial contexts.
属性
CAS 编号 |
63766-04-1 |
|---|---|
分子式 |
C15H24ClN |
分子量 |
253.81 g/mol |
IUPAC 名称 |
dimethyl-[2-(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C15H23N.ClH/c1-15(11-12-16(2)3)10-6-8-13-7-4-5-9-14(13)15;/h4-5,7,9H,6,8,10-12H2,1-3H3;1H |
InChI 键 |
OMJYMIOHBDWTFU-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC2=CC=CC=C21)CC[NH+](C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


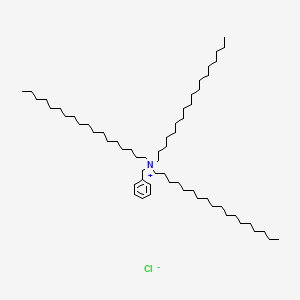
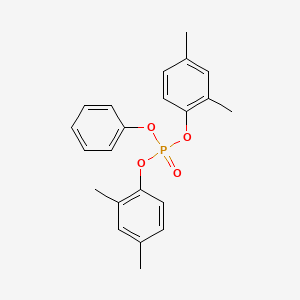
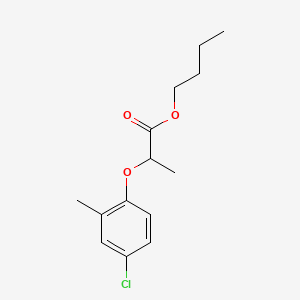
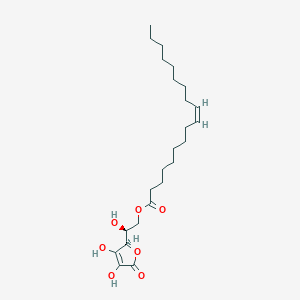
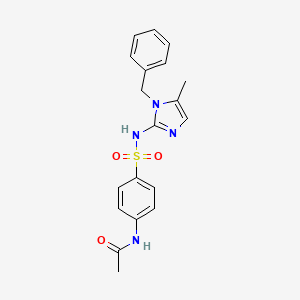
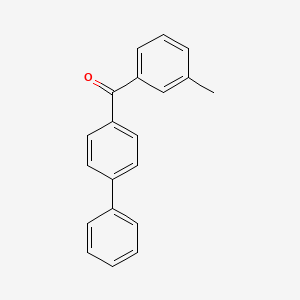

![Iron, [N,N-bis[[2-(hydroxy-kappaO)-5-sulfophenyl]methyl]glycinato(3-)-kappaN,kappaO]-](/img/structure/B13774652.png)


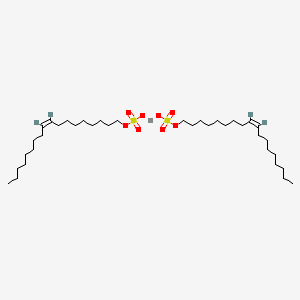
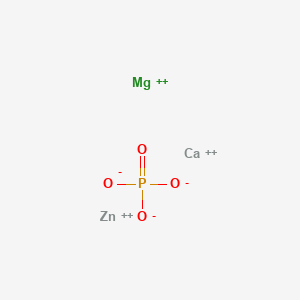
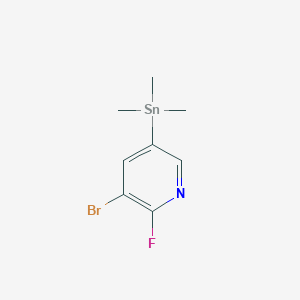
![[2-[6-[[2-[Dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azaniumyl]acetyl]amino]hexylamino]-2-oxoethyl]-dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azanium;dichloride](/img/structure/B13774681.png)
